molecular formula C18H13N3O2 B381898 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde CAS No. 308298-46-6

2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde

Cat. No.: B381898
CAS No.: 308298-46-6
M. Wt: 303.3g/mol
InChI Key: HQRHBPYHHRLVMY-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound. This intermediate then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde, forming an olefin intermediate through a Knoevenagel condensation .

Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyrimidine ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde is unique due to its combination of an imidazo[1,2-a]pyrimidine ring with a naphthaldehyde moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)naphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-11-16-15-5-2-1-4-13(15)6-7-17(16)23-12-14-10-21-9-3-8-19-18(21)20-14/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRHBPYHHRLVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CN4C=CC=NC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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